molecular formula C6H6N6O3 B071736 5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- CAS No. 187235-64-9

5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-

Cat. No.: B071736
CAS No.: 187235-64-9
M. Wt: 210.15 g/mol
InChI Key: KNFANDBQTUNRSM-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- is a complex organic compound characterized by its unique imidazo-oxazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the imidazo-oxazine core

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido and nitro positions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products

    Oxidation: Formation of higher oxidation state products or cleavage of the nitro group.

    Reduction: Conversion of the azido group to an amine, potentially leading to further functionalization.

    Substitution: Formation of substituted derivatives with various functional groups replacing the azido or nitro groups.

Scientific Research Applications

5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of pharmaceuticals.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The nitro group can undergo redox reactions, potentially leading to the generation of reactive intermediates that interact with biological targets. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5H-Imidazo[2,1-b][1,3]oxazine, 6-chloro-6,7-dihydro-2-nitro-
  • 5H-Imidazo[2,1-b][1,3]oxazine, 6-amino-6,7-dihydro-2-nitro-
  • 5H-Imidazo[2,1-b][1,3]oxazine, 6-methyl-6,7-dihydro-2-nitro-

Uniqueness

5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)- is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and potential for diverse applications. The stereochemistry of the (6S)- isomer also contributes to its specific interactions and properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(6S)-6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O3/c7-10-9-4-1-11-2-5(12(13)14)8-6(11)15-3-4/h2,4H,1,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFANDBQTUNRSM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.